Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate
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Overview
Description
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is a chemical compound known for its unique structure and properties. It is an ester derivative of pentafluorobutanoic acid and pentanol. This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate typically involves the esterification of pentafluorobutanoic acid with pentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentafluorobutanoic acid and pentanol.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Pentafluorobutanoic acid and pentanol.
Reduction: Pentyl 2,2,3,3,4-pentafluoro-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 2,2,3,3,3-pentafluoropropanoate
- Pentyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Uniqueness
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is unique due to its specific arrangement of fluorine atoms and the presence of a carbonyl group. This structure imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other similar compounds.
Properties
CAS No. |
92614-00-1 |
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Molecular Formula |
C9H11F5O3 |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate |
InChI |
InChI=1S/C9H11F5O3/c1-2-3-4-5-17-7(16)9(13,14)8(11,12)6(10)15/h2-5H2,1H3 |
InChI Key |
NDBIFLNAAYVWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
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